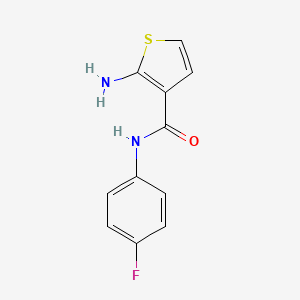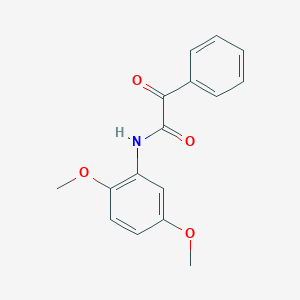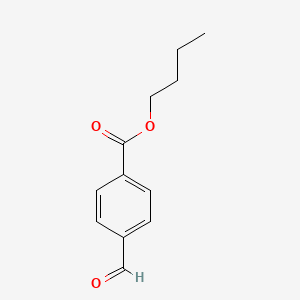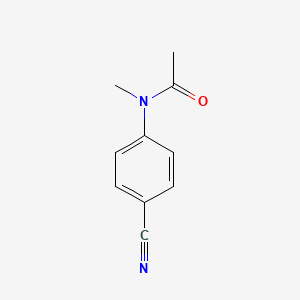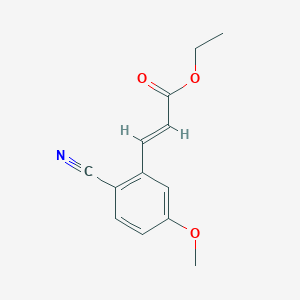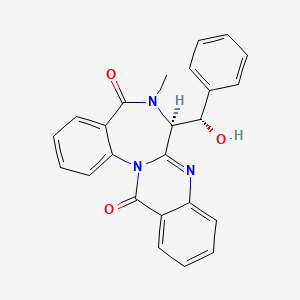
Epibenzomalvin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epibenzomalvin E is a fungal metabolite isolated from the Penicillium species. It belongs to the benzomalvin family, which are known for their inhibitory effects on substance P, a neuropeptide involved in pain perception. The compound has garnered interest due to its potential biological activities, including inhibition of indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Epibenzomalvin E typically involves multi-step organic reactions starting from simple aromatic compounds. The key steps include:
Formation of the Core Structure: This involves the construction of the benzomalvin core through cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups such as hydroxyl, methoxy, or amino groups to achieve the desired chemical structure.
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of over 95%.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the specificity of its biological activity. fermentation processes using Penicillium cultures can be optimized for large-scale production. This involves:
Cultivation of Penicillium: Growing the fungal cultures under controlled conditions to maximize metabolite production.
Extraction and Purification: Using solvents like methanol or dimethyl sulfoxide (DMSO) to extract the compound, followed by purification through HPLC.
Análisis De Reacciones Químicas
Types of Reactions
Epibenzomalvin E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various substituted benzomalvin derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Epibenzomalvin E has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of benzomalvin derivatives.
Biology: Investigated for its role in inhibiting substance P and indoleamine 2,3-dioxygenase, which are involved in pain perception and immune response, respectively.
Medicine: Potential therapeutic applications in treating pain and inflammatory conditions due to its inhibitory effects on neuropeptides.
Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry
Mecanismo De Acción
Epibenzomalvin E exerts its effects primarily through the inhibition of specific enzymes and receptors:
Substance P Inhibition: It binds to the neurokinin NK1 receptor, blocking the action of substance P, which is involved in transmitting pain signals.
Indoleamine 2,3-Dioxygenase Inhibition: By inhibiting this enzyme, this compound can modulate tryptophan metabolism, affecting immune response and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Benzomalvin A: Another member of the benzomalvin family with similar inhibitory effects on substance P.
Benzomalvin B: Known for its antimicrobial properties.
Benzomalvin C: Exhibits anti-inflammatory activities.
Uniqueness
Epibenzomalvin E is unique due to its specific inhibitory effects on indoleamine 2,3-dioxygenase, which is not commonly observed in other benzomalvin compounds. This makes it a valuable compound for studying immune modulation and potential therapeutic applications .
Propiedades
Fórmula molecular |
C24H19N3O3 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
(7R)-7-[(S)-hydroxy(phenyl)methyl]-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C24H19N3O3/c1-26-20(21(28)15-9-3-2-4-10-15)22-25-18-13-7-5-11-16(18)24(30)27(22)19-14-8-6-12-17(19)23(26)29/h2-14,20-21,28H,1H3/t20-,21-/m0/s1 |
Clave InChI |
GZVCWRAFPVCGPA-SFTDATJTSA-N |
SMILES isomérico |
CN1[C@H](C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)[C@H](C5=CC=CC=C5)O |
SMILES canónico |
CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)C(C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
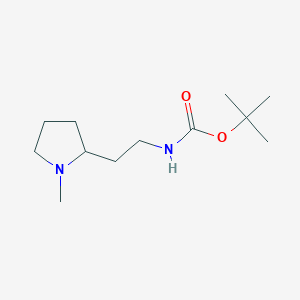
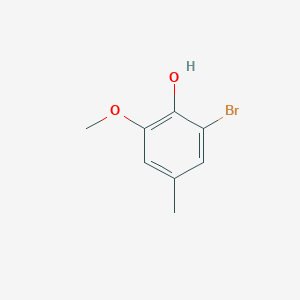
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)

